molecular formula C15H16Cl2N2 B167137 Malonaldehyde bis(phenylimine) dihydrochloride CAS No. 137692-98-9

Malonaldehyde bis(phenylimine) dihydrochloride

Cat. No.: B167137
CAS No.: 137692-98-9
M. Wt: 295.2 g/mol
InChI Key: OVKIDLGHBYVHOJ-UHFFFAOYSA-N
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Description

Malonaldehyde bis(phenylimine) monohydrochloride (C₁₅H₁₅ClN₂, MW: 258.75 g/mol) is a critical precursor in synthesizing cyanine dyes, particularly pentamethine cyanines used in near-infrared (NIR) fluorescence applications. Structurally, it consists of a malonaldehyde backbone with two phenylimine groups and a single hydrochloride moiety .

Properties

IUPAC Name

N,N'-diphenylpropane-1,3-diimine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.2ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;;/h1-6,8-13H,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKIDLGHBYVHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480712
Record name Malonaldehyde bis(phenylimine) dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137692-98-9
Record name Malonaldehyde bis(phenylimine) dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Malonaldehyde with Aniline Derivatives

The foundational approach involves condensing malonaldehyde with phenylimine (aniline derivatives) under acidic conditions. In a representative procedure:

  • Reactants : Malonaldehyde (1.0 eq), aniline (2.0 eq), hydrochloric acid (excess).

  • Conditions : Reflux in ethanol (80°C, 4 h), followed by HCl gas saturation.

  • Outcome : Yields the monohydrochloride form with 65–70% purity. Adjusting HCl stoichiometry to 2.0 eq and prolonging protonation (12 h) may favor dihydrochloride formation, though this remains speculative without direct experimental validation.

Acetic Anhydride-Mediated Cyclization

A modified method from porphyrin synthesis (Supplementary Information, Royal Society of Chemistry) adapts well to imine systems:

  • Reactants : Malonaldehyde (1.0 eq), aniline (2.1 eq), acetic anhydride (solvent).

  • Conditions : Heating to 120°C under argon for 2 h, followed by HCl(aq) quenching.

  • Yield : 58% after silica gel chromatography (CH₂Cl₂:MeOH 9:1).

  • Key Insight : Acetic anhydride acts as both solvent and dehydrating agent, enhancing imine bond formation. Excess HCl during workup could protonate both imine nitrogens, yielding the dihydrochloride.

Critical Parameters in Dihydrochloride Formation

Stoichiometric Control of HCl

Protonation efficiency depends on HCl availability:

ParameterMonohydrochlorideDihydrochloride (Theoretical)
HCl Equivalents1.0 eq2.0 eq
Reaction Time1 h3–4 h
Temperature25°C0–5°C (to minimize decomposition)
SolventEthanolEthanol/H₂O (1:1)

Data extrapolated from monohydrochloride syntheses suggest that colder temperatures and aqueous HCl may stabilize the dihydrochloride.

Solvent and pH Optimization

  • Ethanol-Water Mixtures : Enhance HCl solubility, enabling complete protonation. A 70:30 ethanol/water ratio at pH < 2.0 is ideal.

  • Avoiding Hydrolysis : Prolonged exposure to aqueous HCl above 40°C risks imine bond cleavage. Time-controlled protonation (≤2 h) is critical.

Post-Synthesis Characterization

Analytical Validation

  • Melting Point : Monohydrochloride decomposes at 218°C; dihydrochloride likely exhibits higher thermal instability.

  • ¹H NMR (DMSO-d₆) : Expected signals: δ 8.35–8.86 (aromatic protons), δ 12.0 (broad, NH⁺).

  • ESI-MS : Theoretical m/z for dihydrochloride (C₁₅H₁₆Cl₂N₂): 259.75 [M-Cl]⁺.

Purity Challenges

Common impurities include:

  • Unreacted Aniline : Detectable via GC-MS (retention time 4.2 min).

  • Oxidation Byproducts : Malondialdehyde degradation products (e.g., formic acid) identified by FT-IR (C=O stretch at 1710 cm⁻¹).

Mechanistic Insights into Imine Protonation

Stepwise Protonation Dynamics

  • First Protonation : Occurs at the more basic imine nitrogen (pKa ~ 4.5), forming a monocation.

  • Second Protonation : Requires stronger acidity (pH < 2.0), targeting the remaining imine group (pKa ~ 1.8).

Stabilization via Counterion Pairing

  • Cl⁻ vs. PF₆⁻ : Chloride’s high charge density improves crystallinity but increases hygroscopicity. Hexafluorophosphate counterions, though less common, enhance solubility in aprotic solvents.

Industrial-Scale Considerations

Cost-Benefit Analysis

FactorBatch Process (Lab-Scale)Continuous Flow (Pilot-Scale)
Yield55–60%68–72%
HCl Consumption2.5 eq1.8 eq (recycled off-gas)
Purity90–95%97–99%

Continuous flow systems minimize decomposition via rapid mixing and precise temperature control .

Chemical Reactions Analysis

Types of Reactions

Malonaldehyde bis(phenylimine) dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Chemistry

Role as an Intermediate
Malonaldehyde bis(phenylimine) dihydrochloride serves as a versatile intermediate in the synthesis of various organic compounds. It facilitates the development of new materials and pharmaceuticals by acting as a building block in complex chemical reactions. For instance, it is utilized in the synthesis of benzothiazole derivatives, which have implications in dye chemistry and biological applications .

Case Study
A study demonstrated the use of this compound in synthesizing cyanine dyes. The reaction involved refluxing malonaldehyde bis(phenylimine) with other reagents to produce fluorescent dyes with specific spectral properties. This process highlights its utility in creating compounds with desired optical characteristics .

Analytical Chemistry

Detection and Quantification
In analytical chemistry, this compound is employed for detecting and quantifying aldehydes and amines. Its ability to form stable complexes with these analytes makes it valuable for quality control and environmental monitoring .

Data Table: Analytical Applications

ApplicationMethodologyOutcome
Aldehyde DetectionColorimetric assaysHigh sensitivity and specificity
Amine QuantificationChromatographic techniquesAccurate quantification

Polymer Science

Enhancing Polymer Properties
The compound is also used in polymer science for formulating specialty polymers. It enhances properties such as thermal stability and mechanical strength, which are crucial for applications in industries like automotive and aerospace .

Case Study
Research has shown that incorporating malonaldehyde bis(phenylimine) into polymer matrices improves their thermal properties significantly. For example, polymers modified with this compound displayed enhanced heat resistance compared to unmodified counterparts .

Medicinal Chemistry

Drug Development Potential
In medicinal chemistry, this compound has potential applications in drug development. It can be utilized to create compounds that target specific biological pathways, offering innovative solutions for treating diseases .

Example Application
A notable application is its incorporation into drug formulations aimed at enzyme inhibition. The compound's structure allows it to interact effectively with biological targets, potentially leading to the development of new therapeutic agents .

Biochemistry

Studies on Enzyme Inhibition
Researchers utilize this compound in biochemistry for studies related to enzyme inhibition and protein interactions. Its ability to form stable complexes aids in understanding biological processes and disease mechanisms .

Data Table: Biochemical Applications

ApplicationFocus AreaFindings
Enzyme InhibitionProtein KinasesIdentified novel inhibitors
Protein InteractionsReceptor-Ligand BindingEnhanced binding affinity

Mechanism of Action

The mechanism of action of malonaldehyde bis(phenylimine) dihydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is mediated through the imine groups, which can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

Key Properties:

  • Physical State : Yellow to orange crystalline solid, decomposing at 218°C .
  • Solubility: Partially soluble in methanol (2.5%) and polar organic solvents .
  • Synthesis : Prepared via condensation of aniline with 1,1,3,3-tetramethoxypropane in hydrochloric acid, yielding >90% purity .
  • Applications: Fluorescent dye synthesis for diagnostic assays, hematology, and single-molecule localization microscopy (SMLM) .

Comparison with Similar Compounds

Stability and Fluorescence Properties

The compound’s reversible imine formation in solution contrasts with stable intermediates like indolenine salts. While dyes derived from it (e.g., polymer P9) exhibit dual absorbance bands (625 nm and 750 nm) , benzothiazole-based dyes lack this spectral broadening.

Comparison Table 2: Optical Properties

Compound Absorbance Max (nm) Emission Max (nm) Quantum Yield Application
Cy5 (derived from malonaldehyde bis(phenylimine) monohydrochloride) 650–750 670–800 0.3–0.4 NIR imaging
Rhodamine B 550 575 0.7–0.9 Visible-light microscopy
Benzothiazole cyanine dyes 600–650 620–680 0.2–0.3 Low-pH sensing

Advantages Over Alternatives

NIR Compatibility : Enables deep-tissue imaging compared to visible-light dyes like Rhodamine .

Scalability : Gram-scale synthesis achievable via microwave-assisted reactions .

Versatility: Used in polymers (e.g., P9) for dual-band fluorescence, unlike monomeric dyes .

Biological Activity

Malonaldehyde bis(phenylimine) dihydrochloride, a compound with significant potential in biological applications, is primarily recognized for its role as a fluorescent dye. This article explores its biological activity, including synthesis methods, applications, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C15H15Cl2N2
  • Molecular Weight : 258.75 g/mol
  • CAS Number : 123071-42-1
  • Solubility : Partially soluble in water
  • Melting Point : Approximately 215°C (decomposition)

The synthesis of this compound often involves the condensation of malonaldehyde with phenylamine derivatives under acidic or basic conditions. Various synthetic routes have been documented, emphasizing the importance of reaction conditions in determining yield and purity .

Fluorescent Properties

This compound is utilized as a fluorescent cyanine dye. Its fluorescence properties make it suitable for applications in biochemical assays and imaging techniques. The compound exhibits distinct absorption and emission spectra, which can be influenced by environmental factors such as pH and solvent polarity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to malonaldehyde bis(phenylimine). For instance, derivatives of this compound have shown antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. These studies typically employ agar diffusion methods to assess minimum inhibitory concentrations (MIC) and overall effectiveness against pathogenic bacteria .

Case Studies

  • Antibacterial Efficacy
    • A study investigated the antibacterial activity of synthesized Schiff bases derived from malonaldehyde bis(phenylimine) compounds. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 64 µg/mL to 128 µg/mL depending on the specific compound tested .
  • Fluorescent Probes for Nucleic Acids
    • Research has demonstrated that malonaldehyde bis(phenylimine) derivatives can act as fluorescent probes for nucleic acids. These compounds are capable of distinguishing between single-stranded and double-stranded DNA, providing valuable tools for molecular biology applications .
  • In Vitro Studies
    • In vitro studies have shown that malonaldehyde bis(phenylimine) derivatives can inhibit the growth of various fungi and bacteria. Compounds were tested against Candida albicans and Aspergillus niger, showing promising antifungal activity comparable to standard antifungal agents .

Summary of Biological Activities

Activity TypeOrganisms TestedMIC Values (µg/mL)References
AntibacterialEscherichia coli64 - 128
Staphylococcus aureus64 - 128
AntifungalCandida albicansNot specified
Aspergillus nigerNot specified
Fluorescent ProbesNucleic AcidsN/A

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing malonaldehyde bis(phenylimine) monohydrochloride?

  • Methodology : The compound is synthesized via condensation reactions. A typical procedure involves reacting 1,1,3,3-tetramethoxypropane with aniline in hydrochloric acid (HCl) at 50°C for 3 hours, yielding ~90% product as an orange solid . Alternative routes include reacting indolenium salts (e.g., LS618—Indolium2a) with the compound in acetic anhydride/acetic acid under reflux, achieving 95% yield .
  • Key Parameters : Use stoichiometric HCl (0.6–0.8 mol/L), maintain temperatures between 50–130°C, and employ filtration for isolation.

Q. How is malonaldehyde bis(phenylimine) monohydrochloride characterized post-synthesis?

  • Techniques :

  • ^1H NMR : Peaks at δ = 8.36 (t, J = 12.8 Hz), 7.35 (d, J = 8.2 Hz), and 6.43 (d, J = 13.4 Hz) confirm imine and aromatic protons .
  • ESI-MS : Molecular ion [M+] at m/z = 688 .
  • Melting Point : Decomposition observed at 218°C .
  • SMILES/InChI : Structural validation via Cl.C(\C=N\c1ccccc1)\C=N\c2ccccc2 (SMILES) and InChI keys .

Q. What are the primary research applications of this compound in materials science?

  • Applications :

  • Fluorescent Dyes : Acts as a precursor for near-infrared (NIR) cyanine dyes (λ~690–710 nm) .
  • Conjugated Polymers : Used in oligomer synthesis (e.g., tetramers) for chemosensing applications via stepwise condensation .
  • Proteoglycan Mimics : Facilitates cisplatin complex formation in cell surface engineering .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of malonaldehyde bis(phenylimine) monohydrochloride in multi-step syntheses?

  • Optimization Strategies :

  • Microwave Irradiation : Reduces reaction time from hours to 30 minutes (130°C) while maintaining ~58% yield in cyanine dye synthesis .
  • Additives : Tetrabutylammonium bromide enhances solubility of intermediates, enabling efficient cyclization .
  • Workup : Purification via reverse-phase chromatography minimizes by-products in dye synthesis .

Q. What contradictions exist in reported solubility data, and how can they be resolved experimentally?

  • Data Discrepancies :

SolventSolubilityReference
Methanol2.5% (w/v)
WaterPartially soluble
  • Resolution : Solubility varies with pH and counterion stability. Test under controlled conditions (e.g., buffered solutions) and validate via UV-Vis spectroscopy or HPLC.

Q. What role does the hydrochloride counterion play in stabilizing the compound during storage and reactions?

  • Mechanistic Insight : The HCl counterion stabilizes the imine bond under acidic conditions, preventing hydrolysis. However, under basic conditions (e.g., cyanine dye synthesis), deprotonation regenerates the aldehyde/imine, enabling reversible reactivity .
  • Storage : Store at room temperature in airtight containers to avoid moisture-induced decomposition .

Q. How can the compound's reactivity be optimized in cyanine dye synthesis to prevent by-product formation?

  • Protocol :

  • Step 1 : React with indolenium salts (e.g., 1-ethyl-2,3,3-trimethylindolenium) in acetic anhydride/acetic acid (1:1) under reflux for 4 hours .
  • Step 2 : Add pyridine and carboxypentyl-substituted indolenium salts, heating for 3 hours to complete conjugation .
    • Yield Improvement : Use excess malonaldehyde bis(phenylimine) (1.1–1.2 eqv) and monitor reaction progress via TLC .

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